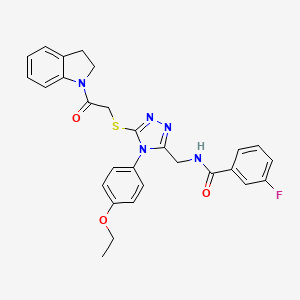
1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone
Übersicht
Beschreibung
“1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone” is a chemical compound with the molecular formula C18H14N2O3. It has been used in the synthesis of a new series of N-(3-acetyl-2-methyl-4-phenylquinolin-6-yl)arylamides .
Synthesis Analysis
The nitro function of 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone was converted into the corresponding amine by grinding it with zinc dust and ammonium chloride (reducing agent). This was then successfully converted into the N-(3-acetyl-2-methyl-4-phenylquinolin-6-yl) arylamides by treating it with coupling reagents such as EDC, HATU, and DCC . The yields were found to be excellent with HATU, moderate in EDC, and very less in DCC, hence, HATU was considered as a suitable coupling reagent .Molecular Structure Analysis
The synthesized compounds were structurally characterized by NMR, NMR-DEPT, and HRMS .Chemical Reactions Analysis
The reaction occurs under oxidative conditions via a cascade sequence of bromination, aldol condensation followed by substitution .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone has been utilized as a precursor in the synthesis of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines. These derivatives display significant antibacterial and antifungal properties. For instance, certain compounds synthesized from it have shown prominent activity against Gram-positive and Gram-negative bacteria, and fungi like Candida strains and Aspergillus niger (Kumar & Vijayakumar, 2017).
Antioxidant Activity
The synthesized derivatives of 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone have also been evaluated for their antioxidant activity. Compounds from this synthesis have exhibited significant scavenging activity against free radicals, suggesting their potential as antioxidants (Kumar & Vijayakumar, 2017).
Potential in Treating Type II Diabetes
Derivatives from 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone have been explored as α-glucosidase and α-amylase inhibitors, which are significant in the treatment of type II diabetes. Some synthesized compounds have demonstrated considerable inhibitory activity in this regard (Kumar et al., 2019).
DNA Binding and Molecular Docking Studies
Novel chloroquinoline derivatives, including those synthesized from 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, have been subjected to DNA binding and molecular docking studies. These studies suggest their potential effectiveness as anti-diabetic agents by inhibiting specific proteins involved in diabetes (Murugavel et al., 2017).
Structural and Vibrational Spectroscopic Studies
The compound has been synthesized and studied for its structural and vibrational characteristics using techniques like X-ray diffraction and NMR. This research provides valuable insights into the molecular structure and properties of such compounds (Murugavel et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11-17(12(2)21)18(13-6-4-3-5-7-13)15-10-14(20(22)23)8-9-16(15)19-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIPPSXNVGKKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)[N+](=O)[O-])C3=CC=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319969 | |
| Record name | 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202635 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |
CAS RN |
312750-41-7 | |
| Record name | 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



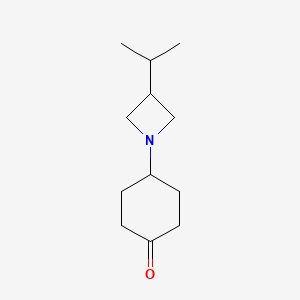
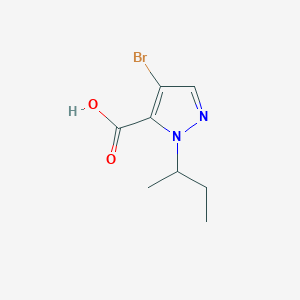
![1-Morpholin-4-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2618948.png)
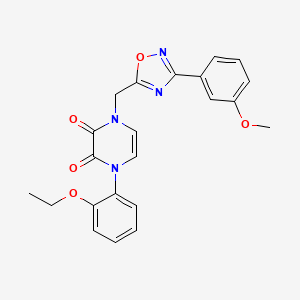
![3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2618953.png)

![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2618955.png)
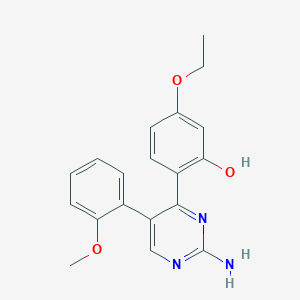
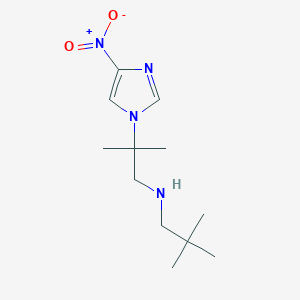
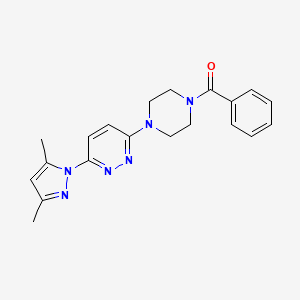

![(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2618963.png)
